5-Butoxy-2-(4-octoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-2-(4-octoxyphenyl)pyrimidine is a chemical compound with the molecular formula C20H32N2O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with butoxy and octoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2-(4-octoxyphenyl)pyrimidine typically involves the reaction of 4-octoxyphenylamine with butyl bromide in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Butoxy-2-(4-octoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-Butoxy-2-(4-octoxyphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butoxy-2-(4-octoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
- 2-Butoxy-4-(4-octoxyphenyl)pyrimidine
- 5-Octoxy-2-(4-butoxyphenyl)pyrimidine
Comparison: 5-Butoxy-2-(4-octoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different properties, such as solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C22H32N2O2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-butoxy-2-(4-octoxyphenyl)pyrimidine |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-8-9-10-16-25-20-13-11-19(12-14-20)22-23-17-21(18-24-22)26-15-6-4-2/h11-14,17-18H,3-10,15-16H2,1-2H3 |
InChI Key |
BRBDNNGCDBEPFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.